molecular formula C15H24N2O2 B5624870 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Cat. No.: B5624870
M. Wt: 264.36 g/mol
InChI Key: HJCVFFADNAPFJC-UHFFFAOYSA-N
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Description

2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with an ethoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, can be scaled up for industrial applications to produce chiral diazepane derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The diazepane ring can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Secondary amines and reduced diazepane derivatives.

    Substitution: Various alkyl or aryl ether derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the diazepane ring provides a distinct combination of properties that can be exploited for various applications in research and industry .

Properties

IUPAC Name

2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-19-15-11-13(5-6-14(15)18)12-17-8-4-7-16(2)9-10-17/h5-6,11,18H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCVFFADNAPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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